molecular formula C10H11NO3 . HCl B601055 Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride) CAS No. 168154-76-5

Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride)

カタログ番号: B601055
CAS番号: 168154-76-5
分子量: 193.20 36.46
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

The primary target of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, a related impurity of Carfilzomib, is the proteasome . The proteasome plays a crucial role in the degradation of intracellular proteins and mediates several cell survival and progression events by controlling the levels of key regulatory proteins such as cyclins and caspases .

Mode of Action

Carfilzomib, from which the impurity is derived, is a second-generation proteasome inhibitor . It binds irreversibly with the proteasome, specifically to the N-terminal threonine of the chymotrypsin-like active site of the 20S proteasome . This irreversible binding is a unique feature that helps overcome major toxicities and resistance associated with first-generation proteasome inhibitors .

Biochemical Pathways

The inhibition of the proteasome by (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride affects several biochemical pathways. It results in the induction of cell cycle arrest and apoptosis via modulation of several pathways, including the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .

Result of Action

The result of the action of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is the inhibition of cellular proliferation, ultimately leading to cell cycle arrest and apoptosis of cancerous cells . This is achieved through the modulation of several pathways, as mentioned above .

Action Environment

The action, efficacy, and stability of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride can be influenced by various environmental factors. For instance, pH levels can impact the stability of the compound . .

化学反応の分析

(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

類似化合物との比較

Similar compounds to (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride include other degradation products of Carfilzomib, such as:

生物活性

Carfilzomib, a second-generation proteasome inhibitor, is primarily used in the treatment of multiple myeloma. Its related impurity, (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, has garnered attention due to its potential biological activities and implications in therapeutic efficacy and safety profiles. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical relevance.

Carfilzomib exerts its effects by irreversibly binding to the 20S proteasome, leading to the inhibition of protein degradation. This action results in the accumulation of pro-apoptotic factors and the induction of apoptosis in cancer cells. The related impurity, (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, shares structural similarities with carfilzomib and may exhibit comparable biological activities.

  • Proteasome Inhibition : Both carfilzomib and its impurity inhibit chymotrypsin-like (ChT-L) activity of the proteasome. Studies show that carfilzomib achieves over 80% inhibition at concentrations above 10 nM .
  • Apoptotic Pathways : The compound induces apoptosis through intrinsic and extrinsic pathways. In vitro studies demonstrated significant increases in caspase activity (caspase-3, -8, -9) following treatment with carfilzomib, indicating its role in promoting cell death via these pathways .

In Vitro Studies

Research has shown that (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride exhibits notable biological activity:

  • Cell Proliferation : The impurity has been tested against various cancer cell lines, demonstrating cytotoxic effects similar to those observed with carfilzomib. For instance, studies indicate that it can inhibit cell proliferation effectively in multiple myeloma cell lines .
  • Mitochondrial Function : Treatment with carfilzomib leads to reduced mitochondrial membrane potential and increased oxidative stress in cardiomyocytes. This suggests that the impurity may also affect mitochondrial functions, contributing to its overall biological impact .

Case Studies

Several clinical studies have highlighted the implications of carfilzomib treatment on patient outcomes:

  • Cardiotoxicity : A phase 2 study reported cardiovascular adverse events associated with carfilzomib treatment, emphasizing the need for monitoring cardiac function during therapy. This raises concerns about the safety profile of both carfilzomib and its impurities .
  • Efficacy in Multiple Myeloma : In clinical settings, carfilzomib has shown significant efficacy in patients with relapsed or refractory multiple myeloma. The impurity's role in enhancing or mitigating these effects remains an area for further investigation .

Data Tables

Parameter Carfilzomib (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride
ChT-L Activity Inhibition>80% at 10 nMSimilar inhibition potential
Caspase Activation (Caspase-3)6.9-fold increasePotentially similar increases
Mitochondrial Membrane PotentialDecreasedLikely decreased
Clinical EfficacyHigh response ratesUnder investigation

特性

CAS番号

168154-76-5

分子式

C10H11NO3 . HCl

分子量

193.20 36.46

melting_point

207-209 °C

純度

> 95%

数量

Milligrams-Grams

同義語

(αS)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride;  (S)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。